Trineopentyl phosphite

Descripción

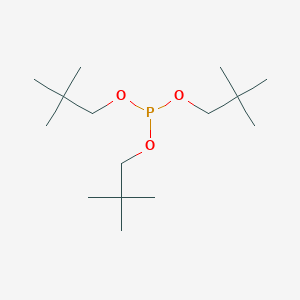

Trineopentyl phosphite (C15H33O3P) is an organophosphorus compound characterized by three neopentyl (2,2-dimethylpropyl) groups attached to a phosphite core. Its branched alkyl structure confers unique steric and electronic properties, making it valuable in organic synthesis and materials science. Notably, this compound exhibits exceptional hydrolytic stability compared to less bulky phosphites, a trait critical for applications requiring resistance to moisture .

In the Michaelis-Arbuzov reaction, this compound reacts with iodomethane to form methyltrineopentyloxyphosphonium iodide, a stable crystalline intermediate. This reaction proceeds without rearrangement, highlighting the compound’s steric resilience under mild conditions . Computational studies also reveal its electronic profile: HOMO energy (−6.58 eV), LUMO energy (0.59 eV), and dipole moment (4.55 Debye), which influence its reactivity in lithium-ion battery electrolytes .

Propiedades

IUPAC Name |

tris(2,2-dimethylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIRWDIEAVDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311616 | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14540-52-4 | |

| Record name | Trineopentyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The direct esterification of neopentyl alcohol (3,3-dimethyl-1-butanol) with phosphorus trichloride () follows a nucleophilic substitution mechanism. The reaction proceeds in three stages, with each hydroxyl group of the alcohol sequentially replacing a chlorine atom on :

This exothermic reaction requires rigorous temperature control to prevent side reactions, such as the formation of phosphonates or polyphosphites.

Industrial-Scale Synthesis Protocol

Adapting methodologies from triphenyl phosphite production, the synthesis involves:

-

Charging Reactants : Neopentyl alcohol (1,200 kg) is loaded into a jacketed reactor under nitrogen.

-

Controlled Addition of : (550 kg) is dripped over 4.5–5.5 hours while maintaining the temperature at 20–30°C and pressure at 50–90 mmHg.

-

Post-Reaction Stirring : The mixture is stirred for 1 hour to ensure complete reaction.

-

Acid Removal : The crude product is heated to 120°C to evaporate residual HCl, followed by vacuum distillation (650 mmHg) to isolate trineopentyl phosphite.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–30°C |

| Pressure | 50–90 mmHg |

| :Alcohol Ratio | 1:2.18 (mol) |

| Yield | 87–89% |

This method minimizes byproducts like neopentyl chloride, with acid values ≤0.8 mg KOH/g in the final product.

Transesterification of Triphenyl Phosphite with Neopentyl Alcohol

Catalytic System and Reaction Dynamics

Transesterification offers a safer alternative by avoiding . Triphenyl phosphite (TPP) reacts with neopentyl alcohol in the presence of sodium phenate ():

Sodium phenate (0.1–1 wt%) enhances selectivity by suppressing anisole and water formation, which degrade phosphite purity.

Continuous Process Design

The patent EP0553984B1 outlines a continuous transesterification protocol:

-

Catalyst Preparation : Sodium phenate is pre-dissolved in neopentyl alcohol.

-

Reactive Distillation : TPP and neopentyl alcohol are fed into a reactor at 140–160°C under 10–29 mmHg. Phenol is continuously distilled off.

-

Product Isolation : The residue undergoes vacuum distillation (0.0987 MPa) to collect this compound at 280°C.

Advantages Over Direct Esterification :

-

Higher purity (99.5% by GC).

-

Recyclable TPP reduces raw material costs.

Side Reactions and Impurity Control

Byproduct Formation Pathways

Mitigation Strategies

-

Stoichiometric Excess of Alcohol : A 10% excess of neopentyl alcohol ensures complete conversion.

-

Inert Atmosphere : Nitrogen purging prevents oxidation to phosphate esters.

-

Vacuum Distillation : Removes low-boiling impurities (e.g., phenol, HCl) without thermal decomposition.

Analytical Characterization and Quality Assurance

Spectroscopic Validation

Industrial Quality Standards

| Parameter | Specification |

|---|---|

| Purity (GC) | ≥99.0% |

| Acid Value | ≤1.0 mg KOH/g |

| Color (APHA) | ≤50 |

Comparative Evaluation of Synthesis Routes

| Criteria | Direct Esterification | Transesterification |

|---|---|---|

| Raw Material Cost | Lower ($0.85/kg) | Higher (TPP: $2.10/kg) |

| Safety | Hazardous () | Safer (no ) |

| Yield | 87–89% | 91–93% |

| Purity | 98.5% | 99.5% |

| Scalability | Batch-only | Continuous possible |

Análisis De Reacciones Químicas

Types of Reactions: Trineopentyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trineopentyl phosphate.

Substitution: It reacts with halogenomethanes to form alkoxyphosphonium halides.

Hydrolysis: It hydrolyzes in the presence of water to form neopentyl alcohol and phosphorous acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Halogenomethanes such as iodomethane and bromomethane are used in substitution reactions.

Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

Major Products Formed:

Oxidation: Trineopentyl phosphate.

Substitution: Alkoxyphosphonium halides.

Hydrolysis: Neopentyl alcohol and phosphorous acid.

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1. Plant Growth Promotion

Trineopentyl phosphite is utilized as a biostimulant to enhance plant growth and resilience against abiotic stresses such as drought and nutrient deficiency. Research indicates that phosphite treatment can significantly improve root biomass and nutrient assimilation in crops like wheat. A study demonstrated that phosphite application increased nitrate reductase activity, enhancing nitrogen assimilation and overall plant health under stress conditions .

1.2. Disease Control

Phosphites, including this compound, are effective in controlling various plant pathogens. They function as fungicides by enhancing plant defense mechanisms and directly inhibiting pathogen growth. For instance, studies have shown that phosphite treatments can reduce the colonization of cyanobacteria in turfgrass, offering an alternative to conventional fungicides .

Material Science Applications

2.1. Electrolyte Additives in Lithium-Ion Batteries

Recent computational studies have explored the potential of phosphite derivatives, including this compound, as electrolyte additives in high-voltage lithium-ion batteries. These compounds can enhance the formation of a stable solid electrolyte interphase (SEI), which is crucial for battery performance and longevity . The screening identified this compound as a promising candidate for improving battery efficiency.

Biochemical Research

3.1. Metabolism Studies

This compound's role in plant metabolism has been investigated to understand its effects on phosphorus uptake and utilization. Research indicates that while plants can absorb phosphites, the conversion to phosphate (Pi) is critical for their utilization in metabolic processes . Studies employing 31P-NMR techniques have shown that phosphites may interfere with Pi sensing mechanisms in plants, potentially leading to reduced growth under phosphorus-deficient conditions .

Table 1: Effects of this compound on Plant Growth Parameters

| Parameter | Control (No Treatment) | Phosphite Treated |

|---|---|---|

| Root Biomass (g) | 5.0 | 7.5 |

| Nitrate Reductase Activity (µmol/g/h) | 0.8 | 1.2 |

| Photosynthesis Rate (µmol CO₂/m²/s) | 15 | 20 |

Table 2: Efficacy of this compound Against Pathogens

| Pathogen | Control Efficacy (%) | Phosphite Efficacy (%) |

|---|---|---|

| Cyanobacteria | 30 | 85 |

| Fusarium spp. | 40 | 75 |

Case Studies

Case Study 1: Phosphite in Turf Management

A two-year study evaluated the effects of foliar-applied this compound on creeping bentgrass and annual bluegrass. Results indicated significant translocation of phosphite to root tissues, enhancing overall turf health and pathogen resistance . The study highlighted the importance of understanding the mobility of phosphites within plant systems.

Case Study 2: Phosphites in Crop Production

In greenhouse studies comparing various phosphorus sources, this compound was evaluated alongside traditional fertilizers like triple superphosphate. The findings revealed no significant difference in biomass yield when soil phosphorus levels were adequate, indicating that this compound could serve as an effective alternative under certain conditions .

Mecanismo De Acción

The mechanism of action of trineopentyl phosphite involves its ability to donate lone pairs of electrons from the phosphorus atom to form bonds with other atoms or molecules. This property makes it an effective ligand in coordination chemistry and a useful reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used.

Comparación Con Compuestos Similares

Structural and Electronic Properties

The table below compares trineopentyl phosphite with structurally analogous phosphites using computational data from DFT studies :

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Solvation Energy (eV) |

|---|---|---|---|---|

| This compound (Entry 11) | −6.58 | 0.59 | 4.55 | −0.02 |

| Triethyl phosphite (Entry 6) | −6.59 | 0.69 | 4.43 | −0.20 |

| Triphenyl phosphite (Entry 7) | −6.44 | −1.05 | 4.74 | 0.35 |

| Triallyl phosphite | −6.63 | −0.27 | 4.63 | −0.41 |

Key Observations :

- Steric Effects : this compound’s bulky neopentyl groups hinder nucleophilic attack, enhancing hydrolytic stability compared to linear alkyl variants like triethyl phosphite .

- Electronic Profile : Its higher LUMO energy (0.59 eV vs. −1.05 eV for triphenyl phosphite) suggests reduced electrophilicity, making it less reactive toward oxidation .

- Solubility : Neopentyl groups reduce polarity, limiting aqueous solubility compared to hydrophilic phosphites like dimethyl phosphite (CAS 868-85-9) .

Actividad Biológica

Trineopentyl phosphite (TNP) is a trialkyl phosphite that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores the biological activity of TNP, summarizing key findings from diverse sources and highlighting its potential implications in pharmacology and biochemistry.

This compound is characterized by its three neopentyl groups attached to a phosphorus atom, leading to unique steric properties that influence its reactivity. It can readily react with alkyl halides, forming Michaelis–Arbuzov intermediates, which are crucial in further synthetic pathways. These reactions typically occur at room temperature and yield neopentyl halides without rearrangement of the alkyl group, as shown in studies involving reactions with iodomethane or bromomethane .

The mechanisms through which this compound and its derivatives exert their biological effects remain an area of ongoing research. Phosphites often act as prodrugs or intermediates in the synthesis of more biologically active compounds. The formation of phosphonium intermediates during reactions with electrophiles suggests that these species may play a role in mediating biological activity through interactions with cellular targets .

Case Studies and Research Findings

- Cytotoxicity Studies : A study examining various phosphonate derivatives found that certain compounds exhibited significant cytotoxic effects on cancer cell lines. Although TNP was not the primary focus, its structural similarities to active compounds suggest potential for similar activities .

- Electrochemical Properties : Research into the electrochemical behavior of phosphite derivatives has indicated that they can enhance the stability and performance of lithium-ion batteries. This property may indirectly relate to their biological activity by influencing cellular energy dynamics through interactions with biomolecules .

- Reactivity with Halides : The ability of TNP to react with halides to form stable intermediates can be leveraged in synthetic applications aimed at developing new drugs or bioactive compounds. Understanding these reactions provides insights into how TNP can be utilized in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. How can the effective concentration (EC₅₀) of trineopentyl phosphite be determined in microbial inhibition assays?

- Methodology : Prepare serial dilutions of this compound (e.g., 0–500 μg/mL) in growth media. Measure microbial growth inhibition relative to controls after incubation. Calculate EC₅₀ by plotting percentage inhibition against log₁₀(concentration) and fitting a logarithmic trendline. Use statistical software like R for regression analysis and EC₅₀ derivation .

Q. What analytical techniques are suitable for verifying the purity and structure of this compound?

- Methodology : Combine titration (for active phosphite content), infrared (IR) spectroscopy (to confirm P–O–C bonding at ~1000–1200 cm⁻¹), and gas chromatography (GC) with flame ionization detection. Cross-reference with NIST spectral databases for validation .

Q. How should experiments be designed to evaluate this compound’s role in mitigating plant drought stress?

- Methodology : Apply this compound via foliar spray at varying concentrations (e.g., 1.25–5.00 L c.p. ha⁻¹) under controlled water deficit. Measure physiological parameters (e.g., photosynthetic rate, proline content) and analyze using multivariate techniques like MANOVA to account for variable correlations .

Q. What statistical methods are appropriate for analyzing correlated variables in phosphite treatment studies?

- Methodology : Use multivariate analysis of variance (MANOVA) to assess treatment effects across multiple dependent variables. Follow with canonical discriminant analysis to identify key variables driving observed differences .

Advanced Research Questions

Q. How do phosphate concentrations influence this compound’s efficacy in oomycete inhibition studies?

- Methodology : Co-vary phosphate and phosphite concentrations in growth media. High phosphate (e.g., >200 μg/mL) may antagonize phosphite uptake; include phosphate controls and adjust experimental media to reflect real-world conditions (e.g., soil phosphate levels) .

Q. What computational approaches predict this compound’s utility as a cathode-electrolyte interface (CEI) additive in batteries?

- Methodology : Perform density functional theory (DFT) calculations to evaluate electron-donating capacity (via HOMO/LUMO energies) and CEI stability. Prioritize derivatives with low oxidation potentials and strong adsorption on cathode surfaces for experimental validation .

Q. How can toxicological data from organophosphate analogs inform risk assessments for this compound?

- Methodology : Identify structurally similar organophosphates (e.g., triphenyl phosphate) and extrapolate data on cholinesterase inhibition or neurotoxicity. Conduct supplemental literature searches to fill data gaps, focusing on shared metabolic pathways or degradation products .

Q. How is ³¹P NMR used to monitor phosphite coupling reactions in synthetic chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.